molecular formula C17H27N3O2 B14671875 Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- CAS No. 50333-32-9

Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)-

Cat. No.: B14671875
CAS No.: 50333-32-9
M. Wt: 305.4 g/mol
InChI Key: GZYJKGUBIAWBFI-UHFFFAOYSA-N
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Description

Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- is an organic compound that belongs to the class of carboximidic acids. It is a derivative of glycine, an amino acid, and is characterized by its water solubility and white solid appearance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- typically involves the treatment of amino acid esters with ammonia . This method is a simplified approach to preparing alpha amino acid amides. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the successful formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of glycinamide derivatives often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the compound. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.

Scientific Research Applications

Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to transition metals, influencing various biochemical processes . The compound’s buffering capacity also plays a crucial role in maintaining the stability of biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to act as a ligand for transition metals and its buffering capacity make it particularly valuable in various research and industrial applications.

Properties

CAS No.

50333-32-9

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

N-[2-(diethylamino)acetyl]-2-(2-phenylpropan-2-ylamino)acetamide

InChI

InChI=1S/C17H27N3O2/c1-5-20(6-2)13-16(22)19-15(21)12-18-17(3,4)14-10-8-7-9-11-14/h7-11,18H,5-6,12-13H2,1-4H3,(H,19,21,22)

InChI Key

GZYJKGUBIAWBFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(=O)CNC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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